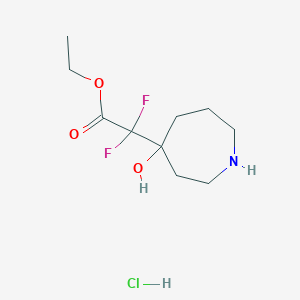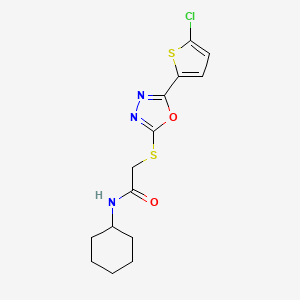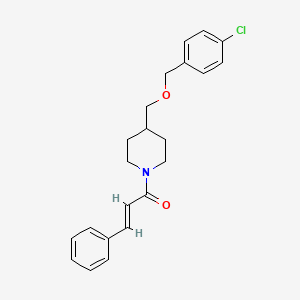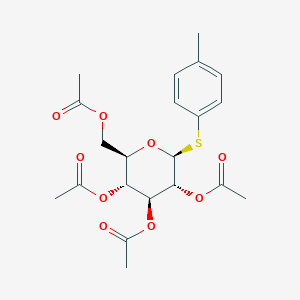![molecular formula C15H17NO2 B2366388 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide CAS No. 2411274-27-4](/img/structure/B2366388.png)
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent inhibitor of the DYRK1A enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity.
作用機序
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide is a potent inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity. The inhibition of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide by N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide leads to the modulation of various downstream signaling pathways, which results in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It modulates the phosphorylation of various proteins involved in cell division, neuronal differentiation, and synaptic plasticity. It also reduces amyloid beta levels in Alzheimer's disease models and rescues neuronal defects in Down syndrome models. In cancer, it inhibits tumor growth and induces apoptosis in cancer cells.
実験室実験の利点と制限
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has several advantages for lab experiments. It is a potent and specific inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which allows for the modulation of downstream signaling pathways. It has been extensively studied in various disease models, which provides a strong foundation for further research. However, there are also limitations to its use in lab experiments. Its potency may lead to off-target effects, and its therapeutic effects may be dose-dependent.
将来の方向性
There are several future directions for the research of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. Another direction is to optimize its synthesis method to obtain higher yields and purity of the compound. Additionally, further research is needed to understand its mechanism of action and potential off-target effects.
合成法
The synthesis of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with epichlorohydrin to form 2-(2,3-epoxypropoxy)-1-indanone. This intermediate is then reacted with propargylamine and butyric anhydride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. It has been shown to improve cognitive function and reduce amyloid beta levels in Alzheimer's disease models. In Down syndrome models, it has been shown to rescue neuronal defects and improve cognitive function. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-15(17)16-9-10-18-14-8-7-12-5-3-6-13(12)11-14/h7-8,11H,3,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPLZYDAYAKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCOC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)
![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)

![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)


